molecular formula C21H23N3OS B2855941 N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(methylthio)benzamide CAS No. 2034292-51-6

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(methylthio)benzamide

Cat. No.: B2855941
CAS No.: 2034292-51-6
M. Wt: 365.5
InChI Key: MUGRVDAEFMAYQP-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(methylthio)benzamide is a complex organic compound featuring a pyrazole ring fused with a phenyl group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole core. One common method is the reaction of hydrazine with a β-diketone to form the pyrazole ring, followed by subsequent functionalization. The phenyl group can be introduced through a Friedel-Crafts acylation reaction, and the benzamide moiety can be attached via an amide coupling reaction.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of catalysts, controlling reaction temperatures, and employing continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyrazoles or benzamides.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Medicinal Chemistry: It can serve as a lead compound for the development of new drugs, particularly in the treatment of inflammatory and infectious diseases.

  • Material Science: Its unique structure makes it suitable for use in the design of advanced materials with specific electronic or photonic properties.

  • Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide

  • N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide

  • N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)thiophenecarboxamide

Uniqueness: This compound is unique due to its specific combination of functional groups and the presence of the methylthio group, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-15-20(17-9-5-4-6-10-17)16(2)24(23-15)14-13-22-21(25)18-11-7-8-12-19(18)26-3/h4-12H,13-14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGRVDAEFMAYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC=CC=C2SC)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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